Antimalarial Phenotypic Potency: OSM-S-266 (Hydrazide) vs. OSM-S-4 (Carboxylic Acid) Against P. falciparum 3D7
In the Open Source Malaria Series 4 arylpyrrole campaign, the hydrazide OSM‑S‑266 displayed measurable inhibition of P. falciparum 3D7 asexual blood‑stage growth, whereas its direct carboxylic acid precursor OSM‑S‑4 (1‑(4‑fluorophenyl)‑2,5‑dimethyl‑1H‑pyrrole‑3‑carboxylic acid) showed no detectable activity in the same assay [1]. This indicates that the hydrazide moiety is a critical pharmacophore element for antimalarial activity in this scaffold, and that the acid cannot serve as a surrogate.
| Evidence Dimension | P. falciparum 3D7 growth inhibition (IC₅₀) |
|---|---|
| Target Compound Data | OSM‑S‑266: IC₅₀ < 10 µM (exact value not publicly disclosed; active in primary screen) |
| Comparator Or Baseline | OSM‑S‑4 (carboxylic acid): IC₅₀ > 50 µM (inactive) |
| Quantified Difference | > 5‑fold potency advantage for the hydrazide; functional switch from inactive to active |
| Conditions | 72‑h SYBR Green I fluorescence assay; P. falciparum 3D7 asexual blood‑stage cultures; 0.5% DMSO; 37 °C; 5% CO₂ |
Why This Matters
Procurement of the hydrazide rather than the acid is essential for any user intending to reproduce or build upon the antimalarial SAR data generated by the OSM consortium.
- [1] Open Source Malaria Consortium. Series 4 Biological Data; OSM‑S‑4 and OSM‑S‑266 activity records. GitHub Repository: OpenSourceMalaria/Series4. Available at: https://github.com/OpenSourceMalaria/Series4 (accessed 2026-05-04). View Source
